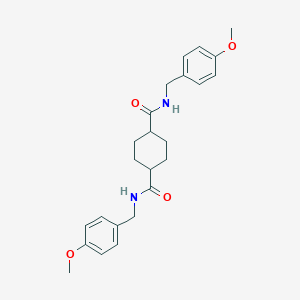![molecular formula C17H18ClN3O2 B269048 N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide](/img/structure/B269048.png)
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide, also known as MLN4924, is a small molecule inhibitor that has been studied extensively in recent years due to its potential as a cancer therapy. MLN4924 has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), leading to the accumulation of NEDD8-conjugated proteins and subsequent cell death in cancer cells. In
Mécanisme D'action
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide inhibits the activity of NAE, leading to the accumulation of NEDD8-conjugated proteins. This accumulation of NEDD8-conjugated proteins leads to the activation of the cullin-RING E3 ubiquitin ligase complex, which targets proteins for degradation by the proteasome. This leads to cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of NAE, N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to induce DNA damage and inhibit DNA repair mechanisms. N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has also been shown to induce apoptosis in cancer cells, and to inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide in lab experiments is its specificity for NAE, which allows for the study of the effects of NEDD8-conjugated protein accumulation on cancer cell growth and survival. However, one limitation of N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide. One area of research is the development of combination therapies that include N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide, as it has been shown to enhance the efficacy of other cancer therapies. Another area of research is the identification of biomarkers that can predict response to N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide, as this could help to identify patients who are most likely to benefit from treatment. Finally, the development of more potent and less toxic NAE inhibitors is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide involves several steps, including the reaction of 4-chloroaniline with phosgene to form 4-chloroanilinoyl chloride, which is then reacted with 4-aminophenylacetic acid to form N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide. The final product is purified using chromatography and recrystallization.
Applications De Recherche Scientifique
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been extensively studied in preclinical models of cancer, and has shown promising results as a potential cancer therapy. N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Propriétés
Nom du produit |
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide |
|---|---|
Formule moléculaire |
C17H18ClN3O2 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
N-[4-[(4-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-11(2)16(22)19-13-7-9-15(10-8-13)21-17(23)20-14-5-3-12(18)4-6-14/h3-11H,1-2H3,(H,19,22)(H2,20,21,23) |
Clé InChI |
UYHNMXVPYOINEZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B268968.png)
![N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B268973.png)
![2-(4-methoxyphenyl)-N-[3-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B268974.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B268975.png)
![4-isopropoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268977.png)
![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide](/img/structure/B268978.png)

![2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide](/img/structure/B268980.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268981.png)
![2-phenoxy-N-[3-(propionylamino)phenyl]butanamide](/img/structure/B268982.png)
![N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B268983.png)
![N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)butanamide](/img/structure/B268984.png)
![4-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268986.png)
![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B268988.png)